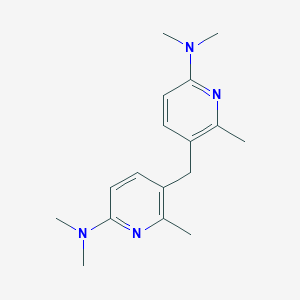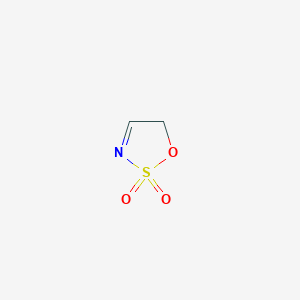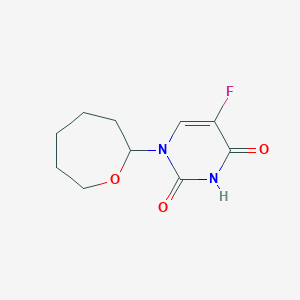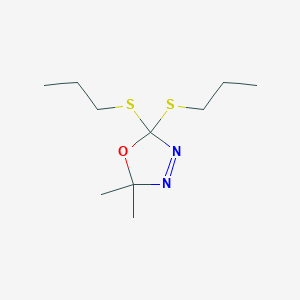![molecular formula C18H20S4 B12575050 6-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]hexane-1-thiol CAS No. 189498-28-0](/img/structure/B12575050.png)
6-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]hexane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]hexane-1-thiol is a complex organic compound characterized by the presence of multiple thiophene rings and a thiol group. Thiophene derivatives are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic electronics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]hexane-1-thiol typically involves the construction of the thiophene rings followed by the introduction of the hexane-1-thiol moiety. Common synthetic routes include:
Cyclization Reactions: Starting from simple precursors like thiophene-2-carboxaldehyde, cyclization reactions can be employed to form the multi-thiophene structure.
Grignard Reactions: The use of Grignard reagents can facilitate the formation of carbon-sulfur bonds, essential for thiophene ring construction.
Thiol-Ene Reactions: The final step often involves a thiol-ene reaction to introduce the hexane-1-thiol group under UV light or radical initiators.
Industrial Production Methods
Industrial production of this compound may involve scalable processes such as:
Continuous Flow Synthesis: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yields.
Catalytic Processes: Employing catalysts to enhance reaction rates and selectivity, particularly in the formation of thiophene rings.
Análisis De Reacciones Químicas
Types of Reactions
6-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]hexane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can target the thiophene rings, leading to hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, and nucleophiles like amines.
Major Products
Disulfides: Formed from the oxidation of the thiol group.
Hydrogenated Thiophenes: Resulting from reduction reactions.
Functionalized Thiophenes: Products of substitution reactions, which can include halogenated or alkylated thiophenes.
Aplicaciones Científicas De Investigación
6-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]hexane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors, sensors, and other electronic materials.
Mecanismo De Acción
The mechanism of action of 6-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]hexane-1-thiol involves its interaction with molecular targets through its thiol and thiophene groups. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The thiophene rings can participate in π-π interactions and electron transfer processes, influencing the compound’s electronic properties.
Comparación Con Compuestos Similares
Similar Compounds
Trimethyl-(5-thiophen-2-ylthiophen-2-yl)stannane: Another thiophene derivative with applications in organic electronics.
2,2’5’,2’'-terthiophene-5-carbaldehyde: A related compound used in the synthesis of more complex thiophene-based materials.
Uniqueness
6-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]hexane-1-thiol is unique due to its combination of multiple thiophene rings and a thiol group, which imparts distinct chemical reactivity and potential applications in various fields. Its structure allows for versatile functionalization and incorporation into larger molecular frameworks, making it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
189498-28-0 |
|---|---|
Fórmula molecular |
C18H20S4 |
Peso molecular |
364.6 g/mol |
Nombre IUPAC |
6-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]hexane-1-thiol |
InChI |
InChI=1S/C18H20S4/c19-12-4-2-1-3-6-14-8-9-17(21-14)18-11-10-16(22-18)15-7-5-13-20-15/h5,7-11,13,19H,1-4,6,12H2 |
Clave InChI |
FRPJYFLKKCIFTC-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C2=CC=C(S2)C3=CC=C(S3)CCCCCCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Ethyl-N'-nitro-N''-[(oxolan-3-yl)methyl]guanidine](/img/structure/B12574970.png)

![2-{[N-(Cyclobutylcarbonyl)-N-cyclopentylglycyl]amino}-4,5,6,7-tetrahydro-1-benzo[b]thiophene-3-carboxamide](/img/structure/B12574983.png)
![(2S)-1-{[(Naphthalen-1-yl)methyl]amino}-1-oxopropan-2-yl acetate](/img/structure/B12574985.png)

![(4-Tert-butoxycarbonylamino-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B12574999.png)
![N-[2-(Carboxymethoxy)-6-fluorophenyl]-N-ethylglycine](/img/structure/B12575014.png)



![1,1'-(Propane-2,2-diyl)bis{4-[1-(4-methylphenyl)ethenyl]benzene}](/img/structure/B12575040.png)
![10-(4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}phenoxy)decane-1-thiol](/img/structure/B12575041.png)


